molecular formula C22H21Cl2IO6S B1450708 (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-25-4

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No.: B1450708
CAS No.: 1868173-25-4
M. Wt: 611.3 g/mol
InChI Key: AYHVNGRMSLNAJQ-UHFFFAOYSA-M
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Description

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is a hypervalent iodine compound known for its utility in organic synthesis, particularly in arylation reactions. This compound is characterized by its ability to transfer aryl groups to various nucleophiles, making it a valuable reagent in the field of synthetic chemistry .

Biochemical Analysis

Biochemical Properties

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate plays a significant role in biochemical reactions due to its ability to act as an arylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of aryl groups. This compound is particularly useful in metal-free arylation reactions, where it can react with nucleophiles such as alcohols, amines, and thiols . The nature of these interactions involves the formation of covalent bonds between the aryl group and the nucleophile, leading to the formation of new chemical entities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed from the culture medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Beyond this threshold, the effects can become more pronounced and potentially harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can inhibit or activate enzymes involved in the arylation of nucleophiles, thereby influencing the overall metabolic pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism by interacting with metabolic enzymes.

Preparation Methods

Chemical Reactions Analysis

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate undergoes various types of chemical reactions, including:

The major products formed from these reactions are arylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar compounds to (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate include

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2IO3.C7H8O3S/c1-19-12-7-13(20-2)15(14(8-12)21-3)18-11-5-9(16)4-10(17)6-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHVNGRMSLNAJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2IO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868173-25-4
Record name (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 5
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 6
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

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